5-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylic acid
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Overview
Description
5-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)ISOPHTHALIC ACID is a complex organic compound that features a thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)ISOPHTHALIC ACID typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol, which is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base. This intermediate is then reacted with isophthalic acid derivatives under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
5-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)ISOPHTHALIC ACID can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction of nitro groups results in the corresponding amines.
Scientific Research Applications
5-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)ISOPHTHALIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)ISOPHTHALIC ACID involves its interaction with specific molecular targets. The thiadiazole ring can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the target compound, known for its biological activity.
2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with similar structural features and biological properties.
Uniqueness
5-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)ISOPHTHALIC ACID is unique due to its combination of the thiadiazole ring with an isophthalic acid moiety, which enhances its chemical stability and biological activity. This unique structure allows it to interact with a broader range of biological targets compared to its simpler counterparts.
Properties
Molecular Formula |
C12H10N4O5S2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H10N4O5S2/c13-11-15-16-12(23-11)22-4-8(17)14-7-2-5(9(18)19)1-6(3-7)10(20)21/h1-3H,4H2,(H2,13,15)(H,14,17)(H,18,19)(H,20,21) |
InChI Key |
DOZXPSRIRDFGST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)NC(=O)CSC2=NN=C(S2)N)C(=O)O |
Origin of Product |
United States |
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